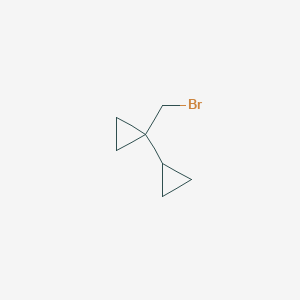

1-(Bromomethyl)-1-cyclopropylcyclopropane

Description

1-(Bromomethyl)-1-cyclopropylcyclopropane is a bicyclic organobromine compound characterized by two fused cyclopropane rings, with a bromomethyl (-CH2Br) group and a cyclopropyl substituent attached to the same carbon atom. This structure introduces significant steric strain and unique electronic properties due to the cyclopropane rings’ inherent angle strain and the electron-withdrawing bromine atom.

Properties

Molecular Formula |

C7H11Br |

|---|---|

Molecular Weight |

175.07 g/mol |

IUPAC Name |

1-(bromomethyl)-1-cyclopropylcyclopropane |

InChI |

InChI=1S/C7H11Br/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2 |

InChI Key |

AROMYDKXROWRID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CC2)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination Using Triarylphosphite and Bromine

Step a: Dissolve triphenylphosphite in a polar aprotic solvent such as DMF at temperatures below 15 °C.

Step b: Add bromine slowly while maintaining the temperature below 15 °C to form an active brominating species.

Step c: After the reaction of bromine with triphenylphosphite completes, lower the temperature to below 0 °C.

Step d: Add cyclopropylmethanol at temperatures below 0 °C to avoid ring-opening side reactions.

Step e: Isolate 1-(bromomethyl)-1-cyclopropylcyclopropane with high purity.

This method benefits from the enhanced solubility of triphenylphosphite in polar solvents due to its oxygen substitution pattern, enabling higher reaction concentrations and better control of exothermicity. Maintaining low temperature is critical to minimize secondary reactions such as ring opening, which are promoted by heat.

Bromination of Cyclopropylmethyl Ketones or Aldehydes

Starting from cyclopropylmethyl ketone or aldehyde, bromination is carried out using bromine or cyanogen bromide in the presence of triethylamine.

The reaction proceeds via formation of α-bromoketones or aldehydes, which then cyclize to form bromomethyl cyclopropane derivatives.

This approach is efficient and has been adapted for synthesis of various bromomethyl cyclopropanes, including 1-(bromomethyl)-1-cyclopropylcyclopropane.

The reaction conditions are typically mild and allow for good yields and selectivity.

Multi-Step Synthesis via Bromohydrin and Reductive Elimination

Cyclopropyl methyl ketone is brominated in methanol to give a brominated intermediate.

This intermediate is reduced to the corresponding bromohydrin.

The bromohydrin is acetylated to form an acetate derivative.

Finally, reductive elimination using zinc/copper reagents yields ethenylcyclopropane derivatives including bicyclic bromomethyl cyclopropanes.

This method provides access to cis/trans mixtures of bicyclic cyclopropane derivatives and can be scaled for multigram synthesis.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclopropane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-1-cyclopropylcyclopropane has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclopropane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring’s strained structure also contributes to its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 1-(bromomethyl)-1-cyclopropylcyclopropane with structurally related cyclopropane derivatives and alkyl bromides:

Key Observations :

- Steric and Electronic Effects: The bicyclic structure of 1-(bromomethyl)-1-cyclopropylcyclopropane imposes greater steric hindrance compared to monocyclic analogs like 1-(bromomethyl)-1-fluorocyclopropane . The cyclopropyl group may also donate electron density via conjugation, partially offsetting the electron-withdrawing bromine.

- Functionalization Potential: Unlike N-Boc-1-(bromomethyl)cyclopropanamine, which has a protected amine for further reactions , the target compound lacks polar functional groups, limiting its utility in peptide coupling or nucleophilic substitutions.

Ring-Opening Reactions

Cyclopropane rings are prone to ring-opening under thermal or catalytic conditions. For example:

- 1-(Bromomethyl)-1-fluorocyclopropane undergoes ring-opening via nucleophilic attack at the brominated carbon, facilitated by fluorine’s electronegativity .

- N-Boc-1-(bromomethyl)cyclopropanamine is used in medicinal chemistry for synthesizing nicotinic acetylcholine receptor ligands, leveraging its amine group for targeted modifications .

The target compound’s bicyclic structure may exhibit slower ring-opening kinetics due to increased stability from conjugated cyclopropane rings, though experimental validation is needed.

Industrial and Environmental Considerations

Physicochemical Properties

Biological Activity

1-(Bromomethyl)-1-cyclopropylcyclopropane is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(Bromomethyl)-1-cyclopropylcyclopropane is characterized by its bromomethyl group attached to a cyclopropyl ring, which contributes to its reactivity and potential biological interactions. The molecular formula is CHBr, with a molecular weight of approximately 193.08 g/mol.

The biological activity of 1-(Bromomethyl)-1-cyclopropylcyclopropane can be attributed to its ability to participate in various biochemical pathways:

- E2 Elimination Reactions : The brominated nature of the compound allows it to undergo E2 elimination reactions, leading to the formation of alkenes. This process can influence cellular signaling pathways by modifying lipid membranes or interacting with proteins involved in cell signaling .

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and cognition.

Biological Activities

Research indicates that compounds similar to 1-(Bromomethyl)-1-cyclopropylcyclopropane exhibit a range of biological activities:

- Antitumor Activity : Cyclopropane derivatives have been found to possess antitumor properties. For instance, certain phenylcyclopropane carboxamide derivatives have shown effective inhibition of cancer cell proliferation without cytotoxic effects on normal cells .

- Antimicrobial Properties : Various cyclopropane compounds demonstrate antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections .

- Neurochemical Effects : The ability of cyclopropane derivatives to modulate neurotransmitter systems indicates their potential in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that phenylcyclopropane derivatives exhibit distinct structural conformations that enhance their biological activity. These compounds were synthesized through a series of reactions yielding high yields and demonstrating significant inhibition on cancer cell lines .

- Another investigation into cyclopropane derivatives revealed their potential as enzyme inhibitors, particularly in metabolic pathways related to neurodegeneration. The study emphasized the importance of the cyclopropane ring in enhancing binding affinity to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.